2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
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Overview
Description
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline ring with two keto groups at positions 2 and 3, and a carboxylic acid group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the reduction of substituted (o-nitrophenyl)glycines followed by oxidation. One common method includes the use of tin (II) chloride as the reducing agent, which introduces a chlorine atom ortho to the NHC(O) fragment of the heterocycle . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, automated reaction systems, and improved purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Substitution reactions can occur at different positions on the quinoxaline ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tin (II) chloride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown that derivatives of this compound exhibit antiproliferative activity against certain cancer cell lines, making
Properties
CAS No. |
876715-75-2 |
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Molecular Formula |
C9H6N2O4 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-7-8(13)11-6-4(9(14)15)2-1-3-5(6)10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15) |
InChI Key |
WGTRULPFJQWGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C(=O)N2)C(=O)O |
Origin of Product |
United States |
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